

An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid

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Compound of Interest

Compound Name: 1,5-Naphthyridine-4-carboxylic acid

Cat. No.: B1354659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **1,5-Naphthyridine-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and drug development professionals.

Core Properties of 1,5-Naphthyridine-4-carboxylic acid

1,5-Naphthyridine-4-carboxylic acid (CAS No. 79426-14-5) is a nitrogen-containing heterocyclic compound with the molecular formula $C_9H_6N_2O_2$ and a molecular weight of 174.16 g/mol. [1] Its structure, featuring a carboxylic acid group on the 1,5-naphthyridine core, imparts specific chemical and biological characteristics that are of interest for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **1,5-Naphthyridine-4-carboxylic acid** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential drug products.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[1]
Molecular Weight	174.16 g/mol	[1]
CAS Number	79426-14-5	[1]
pKa (of parent 1,5-Naphthyridine)	2.91	

Note: The pKa value provided is for the parent 1,5-naphthyridine and serves as an estimation. The carboxylic acid moiety will introduce an acidic pKa.

Spectroscopic Data

The structural elucidation of **1,5-Naphthyridine-4-carboxylic acid** is supported by various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Spectroscopic Technique	Key Features
^1H NMR	Aromatic protons in the naphthyridine core are expected in the downfield region (δ 7-9 ppm). The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).
^{13}C NMR	Aromatic carbons are expected in the range of δ 120-155 ppm. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing at $\delta > 165$ ppm.
Infrared (IR) Spectroscopy	A broad O-H stretch from the carboxylic acid is expected around $2500\text{-}3300\text{ cm}^{-1}$. A strong C=O stretch for the carboxylic acid will be present around $1700\text{-}1730\text{ cm}^{-1}$. Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at m/z 174. Common fragmentation patterns for carboxylic acids include the loss of H_2O ($\text{M}-18$) and COOH ($\text{M}-45$).

Experimental Protocols

Synthesis of 1,5-Naphthyridine-4-carboxylic acid

The synthesis of **1,5-Naphthyridine-4-carboxylic acid** can be achieved through a multi-step process, often starting from 3-aminopyridine. A common and effective method is the Gould-Jacobs reaction.^{[2][3]} This reaction involves the condensation of an aniline (in this case, 3-aminopyridine) with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

A plausible synthetic route is as follows:

- **Condensation:** 3-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.

- **Thermal Cyclization:** The intermediate is heated at high temperatures (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, yielding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2]
- **Hydrolysis (Saponification):** The resulting ester is hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, using a base such as sodium hydroxide, followed by acidification.
- **Decarboxylation:** The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is then heated to induce decarboxylation, which can be a challenging step, to yield 4-hydroxy-1,5-naphthyridine.
- **Oxidation:** The 4-hydroxy-1,5-naphthyridine can then be oxidized to **1,5-Naphthyridine-4-carboxylic acid**.

Biological Activity and Signaling Pathways

While specific biological data for **1,5-Naphthyridine-4-carboxylic acid** is limited in publicly available literature, the 1,5-naphthyridine scaffold is a recognized pharmacophore in drug discovery. Derivatives of 1,5-naphthyridine have shown a range of biological activities, including potential as anticancer and anti-inflammatory agents.

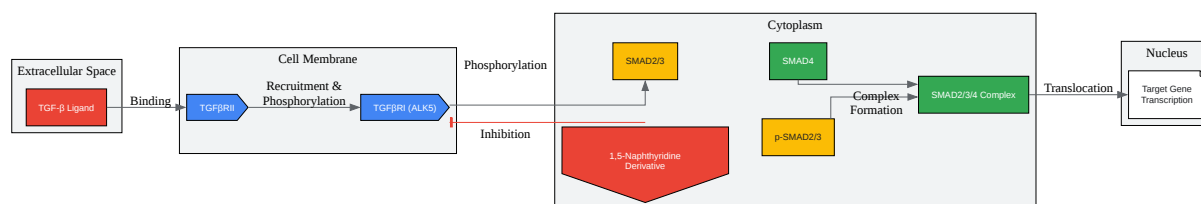
Inhibition of TGF- β Signaling Pathway

Of particular note, certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF- β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[4] The TGF- β signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[5][6][7]

The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (TGF β RII), which then recruits and phosphorylates the TGF- β type I receptor (TGF β RI/ALK5). This phosphorylation activates ALK5, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.[6]

1,5-Naphthyridine-based inhibitors are believed to act as ATP-competitive inhibitors of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD proteins and blocking the downstream signaling cascade.

Below is a diagram illustrating the TGF- β signaling pathway and the putative point of intervention for 1,5-naphthyridine derivatives.

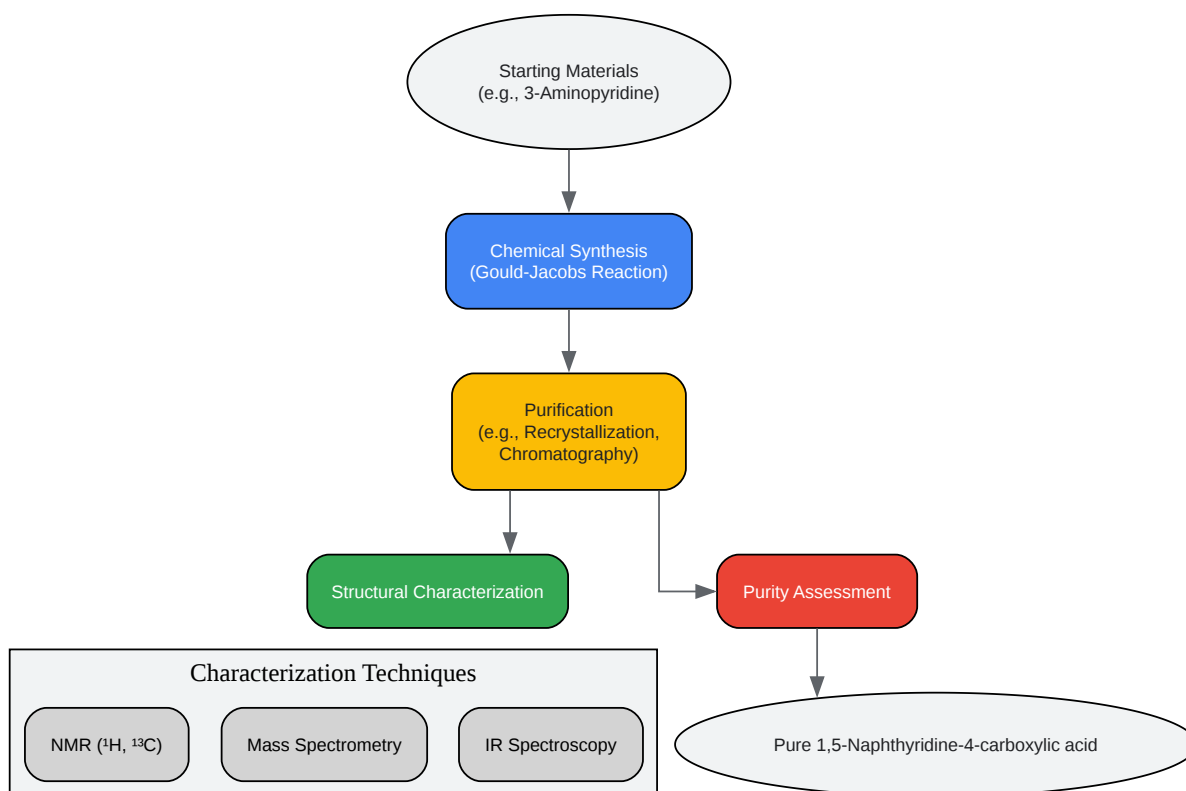


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TGF- β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of **1,5-Naphthyridine-4-carboxylic acid** is outlined in the diagram below. This process involves synthesis, purification, and comprehensive structural and purity analysis.



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